molecular formula C15H7ClF6O2 B6359140 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone CAS No. 2301855-70-7

3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone

Cat. No. B6359140
CAS RN: 2301855-70-7
M. Wt: 368.66 g/mol
InChI Key: LFGMEMNVSDPHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone, also known as BTH, is a synthetic compound that has been used for a variety of scientific applications. It is a type of benzophenone that contains two trifluoromethyl groups and a chlorine atom. BTH has been studied for its ability to absorb light, which makes it useful for photochemical and photophysical studies. Additionally, it has been used to investigate the mechanism of action of enzymes, as a reagent for the synthesis of organic compounds, and as an antioxidant in food and cosmetics.

Scientific Research Applications

3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone has been used in a variety of scientific research applications. It has been used to investigate the mechanism of action of enzymes, as a reagent for the synthesis of organic compounds, and as an antioxidant in food and cosmetics. It has also been used to study the photophysical properties of organic molecules, to investigate the photochemistry of organic compounds, and to study the photodegradation of organic molecules. Additionally, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone has been used to study the phototoxicity of organic compounds, to study the photostability of organic compounds, and to investigate the photochemistry of polymers materials.

Mechanism of Action

The mechanism of action of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone is complex and involves several steps. When exposed to light, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone undergoes a photochemical reaction in which the chlorine atom is removed from the compound, resulting in the formation of a highly reactive radical species. This radical species can then react with other molecules, leading to a variety of chemical reactions. Additionally, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone can also react with oxygen to form reactive oxygen species, which can then react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone are still not fully understood. However, studies have shown that 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone can act as an antioxidant and can protect cells from oxidative damage. Additionally, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties. Further research is needed to better understand the biochemical and physiological effects of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone.

Advantages and Limitations for Lab Experiments

3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is stable under most conditions. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of experiments. One limitation of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone is that it is sensitive to light, so it must be stored in a dark place. Additionally, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone is toxic if ingested, so it should be handled with caution.

Future Directions

There are several future directions for research on 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone. One potential direction is to further investigate the biochemical and physiological effects of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone. Additionally, further research could be done to investigate the photochemistry and phototoxicity of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone. Additionally, research could be done to investigate the use of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone as an antioxidant in food and cosmetics. Finally, research could be done to investigate the use of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone as a reagent for the synthesis of organic compounds.

Synthesis Methods

3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone can be synthesized using a variety of methods. The most common method involves the reaction of 4-chloro-4'-hydroxy-benzophenone and trifluoromethanesulfonic acid. This reaction produces a mixture of 3,3'-bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone and 4,4'-bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone. The mixture can then be separated using column chromatography. Other methods for the synthesis of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone include the reaction of 4-chloro-4'-hydroxy-benzophenone with trifluoromethyl iodide, and the reaction of 4-chloro-4'-hydroxy-benzophenone with trifluoromethyl triflate.

properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]-[4-hydroxy-3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF6O2/c16-11-3-1-7(5-9(11)14(17,18)19)13(24)8-2-4-12(23)10(6-8)15(20,21)22/h1-6,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGMEMNVSDPHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone

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